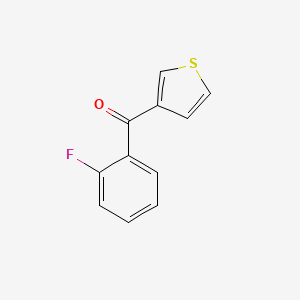

3-(2-Fluorobenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorobenzoyl)thiophene is an organic compound belonging to the family of thiophenes. It has the molecular formula C11H7FOS and a molecular weight of 206.24 g/mol. Thiophenes are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of a fluorobenzoyl group at the 3-position of the thiophene ring imparts unique chemical and physical properties to this compound.

Métodos De Preparación

The synthesis of 3-(2-Fluorobenzoyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

3-(2-Fluorobenzoyl)thiophene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Aplicaciones Científicas De Investigación

3-(2-Fluorobenzoyl)thiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of advanced materials, such as conductive polymers and corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In materials science, its conductive properties are due to the delocalization of electrons within the thiophene ring, facilitating charge transport .

Comparación Con Compuestos Similares

3-(2-Fluorobenzoyl)thiophene can be compared with other thiophene derivatives, such as:

3-(2-Chlorobenzoyl)thiophene: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

3-(2-Methylbenzoyl)thiophene:

3-(2-Nitrobenzoyl)thiophene: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Actividad Biológica

3-(2-Fluorobenzoyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a fluorobenzoyl group, exhibits various mechanisms of action and interactions with biological systems. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Target Interactions

this compound interacts with several biological targets, primarily through its electrophilic nature. It has been shown to inhibit enzymes such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, which play crucial roles in cellular signaling and gene regulation.

Biochemical Pathways

The compound influences multiple biochemical pathways, affecting processes like cell proliferation, apoptosis, and inflammation. Its interactions can lead to significant changes in gene expression and chromatin structure due to HDAC inhibition.

Biological Effects

Cellular Effects

Research indicates that this compound exhibits anticancer, anti-inflammatory, and antimicrobial properties. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while also modulating inflammatory responses.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent. Lower doses may promote beneficial effects such as reduced inflammation or enhanced apoptosis in cancer cells, while higher doses could lead to cytotoxicity. Additionally, the temporal dynamics of its effects can vary based on stability and degradation under experimental conditions.

Case Studies

-

Anticancer Activity

A study examining the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the compound's ability to alter histone acetylation patterns. -

Anti-inflammatory Properties

Another investigation highlighted the compound's potential in reducing pro-inflammatory cytokine production in macrophages. This suggests its utility in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(2-Chlorobenzoyl)thiophene | Chlorine instead of Fluorine | Similar anticancer properties but less effective due to lower lipophilicity |

| 3-(2-Methylbenzoyl)thiophene | Methyl group | Exhibits moderate antimicrobial activity |

| 3-(2-Nitrobenzoyl)thiophene | Nitro group | Increased electrophilicity but higher cytotoxicity |

The presence of the fluorine atom in this compound enhances its stability and lipophilicity compared to its non-fluorinated counterparts, potentially increasing its bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

(2-fluorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEDIIMTLOBKCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641846 |

Source

|

| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-27-2 |

Source

|

| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.